2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Overview
Description
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a methoxyphenyl group, and a thiazole moiety, making it a subject of interest for researchers in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Thiazole Moiety: The thiazole ring is synthesized separately and then coupled with the pyridazinone core.
Final Coupling Reaction: The final step involves coupling the thiazole moiety with the pyridazinone core to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar compounds to 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide include:
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid: This compound shares the pyridazinone core but differs in the substituents attached to the core.
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-(1-phenylethyl)acetamide: This compound has a similar structure but with different functional groups, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-29-16-4-2-14(3-5-16)17-6-7-20(28)26(25-17)12-19(27)24-21-23-18(13-30-21)15-8-10-22-11-9-15/h2-11,13H,12H2,1H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFKGRXSBVDIOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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